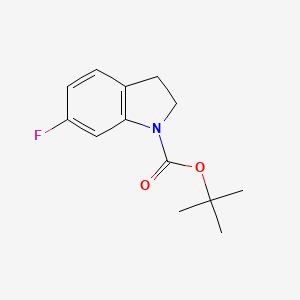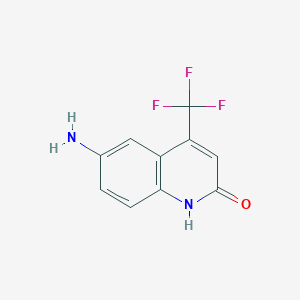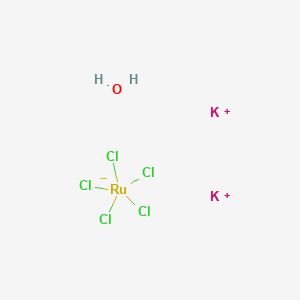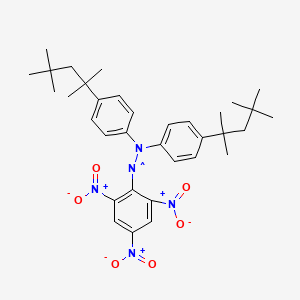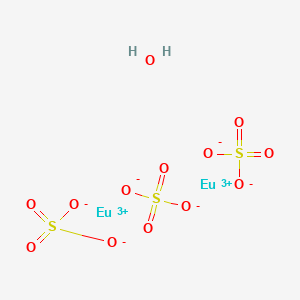
4-Cloro-6-(metoximetil)pirimidina
Descripción general
Descripción
4-Chloro-6-(methoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 and its IUPAC name is 4-chloro-6-(methoxymethyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(methoxymethyl)pyrimidine is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-(methoxymethyl)pyrimidine is a solid at room temperature. Its physical form, molecular weight, and other properties are consistent with its molecular structure .Aplicaciones Científicas De Investigación
Síntesis Orgánica
La 4-Cloro-6-(metoximetil)pirimidina se utiliza como materia prima en la síntesis orgánica . Se puede utilizar para crear una variedad de otros compuestos, sirviendo como bloque de construcción en la síntesis de moléculas más complejas.
Productos Farmacéuticos
Este compuesto también se utiliza como intermedio en la industria farmacéutica . Se puede utilizar en la síntesis de fármacos, contribuyendo al desarrollo de nuevos medicamentos.
Agroquímicos
En el campo de los agroquímicos, la this compound se puede utilizar como intermedio en la producción de pesticidas, herbicidas y otros productos químicos agrícolas .
Tintes
También se utiliza en la producción de tintes . El compuesto se puede utilizar para crear tintes con propiedades específicas, contribuyendo a la coloración de textiles y otros materiales.
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas . Su estructura única puede contribuir a las propiedades del material resultante.
Síntesis Química
La this compound se puede utilizar en la síntesis química . Puede servir como reactivo o catalizador en diversas reacciones químicas, contribuyendo a la producción de una amplia gama de productos químicos.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
While specific future directions for 4-Chloro-6-(methoxymethyl)pyrimidine are not mentioned in the available resources, pyrimidine derivatives continue to be a focus of research due to their wide range of biological and pharmacological activities . They are particularly of interest in the development of new anticancer drugs .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions
Metabolic Pathways
It is known that pyrimidine metabolism plays a crucial role in various biological processes , but the specific involvement of 4-Chloro-6-(methoxymethyl)pyrimidine in these pathways remains to be determined.
Propiedades
IUPAC Name |
4-chloro-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOQUMTZWQEHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558750 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3122-84-7 | |
| Record name | 4-Chloro-6-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



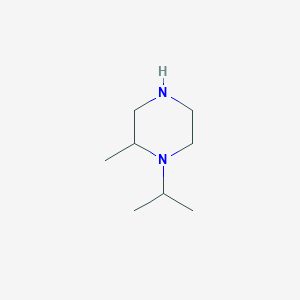

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
